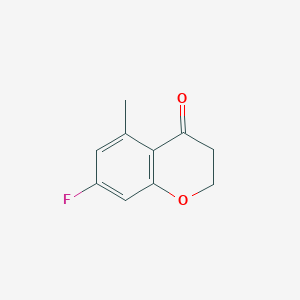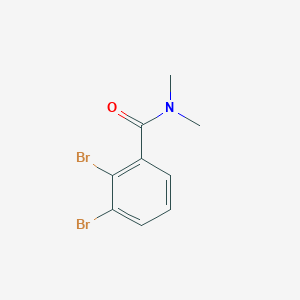
1,1,1-Trifluoro-3-heptanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoroheptan-3-one is an organic compound with the molecular formula C7H11F3O It is a trifluoromethyl ketone, characterized by the presence of three fluorine atoms attached to the first carbon of the heptan-3-one structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoroheptan-3-one can be synthesized through several methods. One common approach involves the reaction of heptan-3-one with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired trifluoromethyl ketone.
Industrial Production Methods: Industrial production of 1,1,1-trifluoroheptan-3-one may involve continuous synthesis processes to ensure high efficiency and safety. For example, a continuous reactor can be used to introduce raw materials like heptan-3-one and trifluoromethyl iodide, along with a base, to produce the compound in a controlled manner. This method minimizes the risk of side reactions and allows for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoroheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1,1,1-trifluoroheptanol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted trifluoromethyl ketones.
Applications De Recherche Scientifique
1,1,1-Trifluoroheptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 1,1,1-trifluoroheptan-3-one exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoroheptan-3-one can be compared with other trifluoromethyl ketones, such as:
1,1,1-Trifluoroethane: Used primarily as a refrigerant and aerosol propellant.
1,1,1-Trifluoropentane: Similar in structure but with different physical and chemical properties.
1,1,1-Trifluoro-6,6-bis(4-methoxyphenyl)hexa-3,5-dien-2-one: A more complex trifluoromethyl ketone with applications in organic synthesis and materials science.
The uniqueness of 1,1,1-trifluoroheptan-3-one lies in its specific structure, which imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C7H11F3O |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
1,1,1-trifluoroheptan-3-one |
InChI |
InChI=1S/C7H11F3O/c1-2-3-4-6(11)5-7(8,9)10/h2-5H2,1H3 |
Clé InChI |
YMFPDHRTDDCTME-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-(2,4-dimethoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13040432.png)


![Methyl 3-Benzyl-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylate](/img/structure/B13040448.png)




![N-{3-acetamidobicyclo[1.1.1]pentan-1-yl}acetamide](/img/structure/B13040466.png)





